4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC20261663
Molecular Formula: C27H25NO4
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
![4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid -](/images/structure/VC20261663.png)
Specification
Molecular Formula | C27H25NO4 |
---|---|
Molecular Weight | 427.5 g/mol |
IUPAC Name | 4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
Standard InChI Key | TURIFBDQLJNYAM-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Table 1: Key Identifiers of 4-Benzyl-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 174800-02-3 | |
Molecular Formula | C₂₇H₂₅NO₅ | |
Molecular Weight | 443.49 g/mol | |
Purity | ≥98% | |
Appearance | White crystalline powder | |
Storage Conditions | 2°C to 8°C |
Synthesis and Purification
Synthetic Routes
The compound is synthesized through a multi-step process involving:
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Pyrrolidine Functionalization: Introduction of the benzyl group via alkylation or reductive amination at the 4-position.
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Fmoc Protection: Reaction of the 1-amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the carbamate linkage.
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Carboxylic Acid Activation: The 2-position carboxylic acid is typically introduced through oxidation or hydrolysis of precursor esters .
Purification Techniques
Crude product purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) or recrystallization from ethanol/water mixtures. The reported purity of ≥98% suggests rigorous quality control, likely involving analytical HPLC with UV detection at 254 nm .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid derivative, this compound enables the synthesis of peptides with rigid secondary structures. The Fmoc group is cleaved under mildly basic conditions (e.g., 20% piperidine in dimethylformamide), while the benzyl group remains intact, providing orthogonal protection .
Table 2: Comparison of Fmoc Removal Efficiency in SPPS Solvents
Solvent System | Base | Fmoc Removal Efficiency (%) | Reference |
---|---|---|---|
DMF/piperidine (4:1) | Piperidine | 99.5 | |
DMSO/EtOAc (1:9) | Pyrrolidine | 98.7 | |
NBP/1,3-dioxolane (2:8) | Pyrrolidine | 97.9 |
Mitigating Side Reactions
The use of pyrrolidine as a base for Fmoc deprotection in low-polarity solvents like dimethyl sulfoxide/ethyl acetate (1:9) reduces diketopiperazine (DKP) and aspartimide formation compared to traditional piperidine/DMF systems. This is critical for synthesizing long peptides such as dasiglucagon (29-mer) and bivalirudin (20-mer) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate no decomposition at 2°C–8°C for ≥24 months when stored under anhydrous conditions .
Spectroscopic Characteristics
While specific spectral data are unavailable in the provided sources, analogous Fmoc-protected pyrrolidines typically show:
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